![molecular formula C8H13N3 B2363310 1-cyclopentyl-1H-pyrazol-3-amine CAS No. 1006481-35-1](/img/structure/B2363310.png)
1-cyclopentyl-1H-pyrazol-3-amine
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Overview
Description
“1-cyclopentyl-1H-pyrazol-3-amine” is a research chemical with the CAS number 1006481-35-1 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of related compounds involves a sequence of reactions. For instance, the preparation method of ruxolitinib intermediate (3R) -3- (4-bromo-1H-pyrazol-1-yl) -cyclopentylalkylpropionitrile includes the synthesis of (S) -3-cyclopentyl-3-hydroxypropionitrile (III) and (3R) -3- (4-nitro-1H-pyrazol-1-yl) -cyclopentylpropanenitrile (IV) .Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-1H-pyrazol-3-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclopentyl-1H-pyrazol-3-amine” include a molecular weight of 151.21 .Scientific Research Applications
Synthesis of Heterocyclic Ketene Aminals and Drug Discovery
- Researchers Yu, Chen, Hao, Jiang, Yan, and Lin (2013) developed an efficient one-pot synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals. This method is highly efficient, environmentally friendly, and suitable for large-scale synthesis, contributing to drug discovery research (Yu et al., 2013).
Combinatorial Synthesis of Novel Pyrazole Derivatives
- Kanchithalaivan et al. (2013) achieved a one-pot four-component domino synthesis of 1,4-dihydropyrano[2,3-c]pyrazol-6-amines. This synthesis is efficient, requires short reaction time, and does not need chromatographic purification, making it valuable for creating novel pyrazole derivatives (Kanchithalaivan et al., 2013).
Microwave-Assisted Preparation for Various Applications
- Law, Manjunath, Schioldager, and Eagon (2019) developed a microwave-assisted synthetic process for a variety of 1-aryl-1H-pyrazole-5-amines. This method is time and resource-efficient, with applications in pesticides, anti-malarials, and chemotherapeutics (Law et al., 2019).
C-H Amination for Drug Modification
- Wu, Fan, Xue, Yao, and Zhang (2014) achieved an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, suitable for aminating existing drugs. This method demonstrates the potential for modifying drugs to enhance their properties or create new therapeutic agents (Wu et al., 2014).
Solid-Phase Syntheses of Pyrazoles and Isoxazoles
- Shen, Shu, and Chapman (2000) presented a versatile method for the solid-phase synthesis of highly substituted pyrazoles or isoxazoles. This method is efficient and provides excellent yields, important for the creation of pharmaceuticals and research chemicals (Shen et al., 2000).
Bioactivity Studies of Pyrazole Derivatives
- Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, and Ben Hadda (2020) synthesized and characterized pyrazole derivatives, studying their structure and bioactivity against breast cancer and microbes. This research provides insights into the therapeutic potential of pyrazole derivatives (Titi et al., 2020).
Synthesis of Indole-3-yl Pyrazole Derivatives
- El‐Mekabaty, Mesbah, and Fadda (2017) developed a method for synthesizing functionalized indole-3-yl pyrazole derivatives. This synthesis contributes to the development of pharmaceutical compounds with potential therapeutic interest (El‐Mekabaty et al., 2017).
Inhibition of Amine Oxidases by Pyrazole Derivatives
- Manna, Chimenti, Bolasco, Secci, Bizzarri, Befani, Turini, Mondovì, Alcaro, and Tafi (2002) investigated 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives for their ability to inhibit monoamine oxidases. This research is significant for understanding the mechanism of action of potential therapeutic agents (Manna et al., 2002).
Future Directions
properties
IUPAC Name |
1-cyclopentylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGVQDVEOVWMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-1H-pyrazol-3-amine |
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